(1-Phenyl-1H-pyrazol-4-yl)boronic acid

Suzuki-Miyaura coupling Synthetic Chemistry Cross-Coupling

Problem: Generic boronic acids often arrive with inconsistent purity or as anhydride mixtures, complicating reaction optimization. Solution: (1-Phenyl-1H-pyrazol-4-yl)boronic acid (CAS 1201643-70-0) is supplied with ≥98% purity and stored at -20°C under inert gas, ensuring defined composition for reliable Suzuki-Miyaura couplings. Its free boronic acid form eliminates ester hydrolysis, enabling direct use in parallel synthesis and high-throughput screening. The specific 1-phenyl substitution is essential for constructing targeted molecular architectures in drug and agrochemical discovery. - ≥98% purity, verified by HPLC - Free boronic acid for direct cross-coupling - Critical for replicating advanced sequential Suzuki/C-H arylation protocols

Molecular Formula C9H9BN2O2
Molecular Weight 187.993
CAS No. 1201643-70-0
Cat. No. B598970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenyl-1H-pyrazol-4-yl)boronic acid
CAS1201643-70-0
Molecular FormulaC9H9BN2O2
Molecular Weight187.993
Structural Identifiers
SMILESB(C1=CN(N=C1)C2=CC=CC=C2)(O)O
InChIInChI=1S/C9H9BN2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7,13-14H
InChIKeyYHFFOAKRWYIKBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (1-Phenyl-1H-pyrazol-4-yl)boronic Acid


(1-Phenyl-1H-pyrazol-4-yl)boronic acid (CAS 1201643-70-0) is a heteroaryl boronic acid with the molecular formula C9H9BN2O2 and a molecular weight of 187.99 g/mol . It is classified as a 1,3-azole and a member of the pyrazoles [1]. The compound is primarily utilized as a key reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex molecules for pharmaceutical and agrochemical research .

1 Core reaction: Suzuki-Miyaura cross-coupling
2 Building block: heteroaryl boronic acid, pyrazole scaffold
3 Application: complex molecule synthesis for research

Substitution Limitations for (1-Phenyl-1H-pyrazol-4-yl)boronic Acid


Substituting (1-Phenyl-1H-pyrazol-4-yl)boronic acid with a generic pyrazole boronic acid or its corresponding pinacol ester is not a straightforward replacement due to significant differences in reactivity, handling, and storage requirements. The free boronic acid is inherently more reactive than its protected ester counterpart in Suzuki-Miyaura couplings, potentially leading to different reaction kinetics and yield outcomes [1]. Furthermore, the specific phenyl substitution on the pyrazole nitrogen is critical for the downstream molecular architecture and can influence the compound's physical properties, such as solubility and melting point . Finally, as a free boronic acid, this compound is prone to forming anhydrides (boroxines) and requires strict storage conditions (-20°C under an inert atmosphere) to maintain its defined purity, a specification that can vary significantly between vendors and is not guaranteed with alternative reagents .

Free acid vs. pinacol ester
Reactivity and kinetics may shift; direct transmetalation advantage not preserved with the ester.
Phenyl substitution on pyrazole
Influences solubility and molecular architecture; analogs with different N-substituents cannot be interchanged without validation.
Storage & handling divergence
Strict -20°C under inert atmosphere required; alternative reagents may have different stability profiles.

Differentiation Evidence for (1-Phenyl-1H-pyrazol-4-yl)boronic Acid


Free Acid vs. Pinacol Ester Reactivity

As a free boronic acid, this compound is a more direct coupling partner in Suzuki-Miyaura reactions compared to its corresponding pinacol ester (1-Phenylpyrazole-4-boronic acid pinacol ester, CAS 1002334-12-4). While a direct, quantitative head-to-head yield comparison between the acid and ester forms of this specific pyrazole is not available in the primary literature, the general mechanism of Suzuki coupling establishes that the free boronic acid can undergo transmetalation without a prior hydrolysis step, which is required for the ester [1]. This can translate to faster reaction initiation and is a critical consideration for time-sensitive or high-throughput synthesis workflows.

Reactivity: acid vs ester
Class-level
Free acid enables direct transmetalation
Pinacol ester (CAS 1002334-12-4) requires prior hydrolysis step
Streamlines coupling workflow without deprotection
Mechanistic advantage; quantitative yield comparisons not available
Suzuki-Miyaura coupling Synthetic Chemistry Cross-Coupling

Vendor Purity Specification

Procurement decisions rely on reproducible and verifiable quality. This compound is commercially available with a specified purity of 98% from multiple reputable vendors, including Bidepharm and Aladdin Scientific . In contrast, close analogs like 1-Benzyl-1H-pyrazole-4-boronic acid (CAS 852362-22-2) are often listed with a lower minimum purity specification of 97% . This 1% difference in purity can be significant in advanced research applications where impurities can confound biological assay results or reduce synthetic yields.

Purity specification
Specification review
98% (standard vendor spec)
1-Benzyl analog often listed at 97%
Higher purity threshold may reduce batch variability
Vendor-reported; verify lot-specific COA
Quality Control Purity Analysis Procurement Specification

Recommended Storage Conditions

The stability and shelf-life of boronic acids are critical for their performance. Vendor specifications for (1-Phenyl-1H-pyrazol-4-yl)boronic acid explicitly mandate storage at -20°C under an inert atmosphere (e.g., argon) to prevent degradation . This is a stricter and more energy-intensive requirement than the 2-8°C storage recommended for the analog 1-Benzyl-1H-pyrazole-4-boronic acid . The requirement for freezing conditions indicates a greater sensitivity to thermal decomposition or anhydride formation, which users must account for in their inventory management. Procuring from a vendor that ships the compound on dry ice and provides clear storage guidelines ensures the material's integrity upon arrival.

Storage requirement
Specification review
-20°C under inert gas
1-Benzyl analog recommended at 2-8°C
Freezer storage critical to preserve reactivity
Cold-chain logistics required; confirm vendor shipping practice
Chemical Stability Storage Conditions Handling Protocols

Solubility Comparison: vs. 1-Benzyl Analog

The substitution on the pyrazole nitrogen atom directly impacts the compound's physicochemical properties, which govern its behavior in synthetic and biological systems. (1-Phenyl-1H-pyrazol-4-yl)boronic acid has a predicted aqueous solubility of 2.07 mg/mL (0.011 mol/L) and a consensus Log Po/w of -0.15 . In contrast, the 1-benzyl analog exhibits significantly different properties due to the methylene spacer, with a molecular weight of 202.02 g/mol and a higher lipophilicity. These differences are critical when the boronic acid is used in aqueous reaction media or when the product's physicochemical profile is a key design element for a drug candidate.

Solubility profile
Data to verify
Predicted aq. solubility 2.07 mg/mL, Log Po/w -0.15
1-Benzyl analog expected higher lipophilicity
Supports aqueous reaction media compatibility
Computational predictions; experimental validation recommended
Physicochemical Properties Solubility LogP

Application Scenarios for (1-Phenyl-1H-pyrazol-4-yl)boronic Acid


Parallel Synthesis Suzuki Couplings

The free boronic acid form of this compound makes it an ideal building block for parallel synthesis and high-throughput experimentation (HTE) where eliminating the ester hydrolysis step saves time and reduces the number of variables in a reaction sequence [1]. This is particularly valuable in medicinal chemistry for the rapid generation of 1-phenylpyrazole-containing libraries for structure-activity relationship (SAR) studies.

Aqueous-Phase Cross-Coupling Reactions

Based on its predicted moderate aqueous solubility (2.07 mg/mL) and low lipophilicity (Log Po/w -0.15) , this boronic acid is a suitable candidate for 'green chemistry' applications involving water or aqueous solvent mixtures. This property can simplify work-up procedures and reduce reliance on organic solvents compared to more lipophilic boronic acid esters or analogs.

4-Aryl-5-Heteroarylpyrazole Synthesis

This compound has been demonstrated as a compatible substrate in novel synthetic methodologies for accessing complex pyrazole architectures, specifically in sequential Suzuki coupling and C-H arylation reactions [1]. Procuring this specific boronic acid is essential for replicating the high regioselectivity and yields reported in these advanced protocols.

Application
Selection Property
Validation Focus
Parallel synthesis / HTE couplings
Free acid form supports direct coupling, eliminating ester deprotection
Reaction development reproducibility; compatibility with high-throughput workflows
Aqueous-phase cross-coupling
Predicted moderate aqueous solubility and low LogP
Solubility verification in target solvent mixture; green chemistry applicability
4-Aryl-5-heteroarylpyrazole synthesis
Compatible substrate in reported sequential Suzuki / C-H arylation
Regioselectivity and yield replication under described conditions
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